molecular formula C17H26N4O3 B1460155 Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 2034154-80-6

Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B1460155
CAS No.: 2034154-80-6
M. Wt: 334.4 g/mol
InChI Key: XCQNRJFWCKLWOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core functionalized with two critical moieties: a tert-butoxycarbonyl (Boc) protecting group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl substituent. This compound is of interest in medicinal chemistry due to its hybrid architecture, combining a bicyclic fused system with a piperazine scaffold, commonly employed in drug discovery for kinase inhibitors or GPCR modulators .

Properties

IUPAC Name

tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQNRJFWCKLWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structure is compared to analogous piperazine derivatives (Table 1). Key distinctions include:

  • Heterocyclic Core: The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system distinguishes it from larger fused systems (e.g., pyrrolo[1,2-a]quinazolinone in or pyrido[2,3-d]pyrimidin-7-one in ) .
  • Substituents : Unlike brominated () or trifluoromethoxy-containing analogs (), the target lacks halogen atoms, reducing electrophilic reactivity .
  • Molecular Weight : The target (estimated MW: 320.40 g/mol) is lighter than ’s pyrido-pyrimidine derivative (652.54 g/mol) due to its simpler fused system .

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₆H₂₄N₄O₃ 320.40* 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl, Boc-protected piperazine
Compound 14 () C₂₂H₂₇N₅O₃ 409.49 Pyrrolo[1,2-a]quinazolin-5(1H)-one, E-configuration
Compound C₂₂H₂₅N₅O₂S 447.54 Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine, tosyl substituent
Compound C₁₂H₁₈BrN₃O₂ 316.19 3-Bromo-2-methylpyrazolo[1,5-a]pyrazine
Compound C₂₉H₃₄BrN₉O₃ 652.54 Pyrido[2,3-d]pyrimidin-7-one, cyclopentyl substituent

*Estimated based on structural analysis.

Comparison with Other Syntheses

  • Stille Coupling : employed tetrakis(triphenylphosphine)palladium(0) for introducing thiazole substituents to piperazine .
  • Copper-Mediated Cross-Coupling : used CuI and diamines for pyrazole coupling to pyridine .
  • Hydrazine Acetylation : utilized hydrazine and acetyl chloride to form oxadiazole rings .

The target’s synthesis likely avoids transition metals, favoring simpler amide bond formation.

Physicochemical and Reactivity Profiles

  • Solubility : The Boc group and carbonyl moiety enhance aqueous solubility compared to halogenated analogs (e.g., or 9) .
  • ’s imidazo-pyrrolo-pyrazine .
  • Reactivity : The absence of electrophilic substituents (e.g., Br in ) limits cross-coupling utility but improves metabolic stability .

Preparation Methods

Synthesis of the Piperazine-1-carboxylate Core

The synthesis typically starts with piperazine, which is protected by tert-butoxycarbonyl (BOC) to form tert-butyl piperazine-1-carboxylate. This protection stabilizes the piperazine nitrogen and facilitates further functionalization.

Step Reaction Conditions Yield Procedure Summary
BOC Protection of Piperazine 0 °C, 1 hour, methylene chloride solvent 60% Piperazine (30.23 mmol) is reacted with BOC anhydride (1.50 mmol) in methylene chloride at 0 °C. After reaction, aqueous K2CO3 is added to basify, followed by extraction and purification via column chromatography.

This step ensures selective protection of the piperazine nitrogen, enabling subsequent substitution reactions.

Coupling with Pyrazolopyridine Carbonyl Moiety

The key step involves coupling the protected piperazine with the tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl fragment. This is often achieved via nucleophilic substitution or palladium-catalyzed coupling reactions.

Step Reaction Conditions Yield Procedure Summary
Nucleophilic substitution with 2,5-dichloropyrazine 75 °C, overnight, DMSO solvent, K2CO3 base 93% 2,5-Dichloropyrazine is reacted with tert-butyl piperazine-1-carboxylate in DMSO with potassium carbonate. After stirring overnight, extraction and concentration yield the coupled product.
Palladium-catalyzed coupling 95 °C, 8 hours, 1,4-dioxane/ethyl acetate solvent, Pd2(dba)3 catalyst 20% 3,5-Dibromopyridine is coupled with tert-butyl piperazine-1-carboxylate using Pd catalyst and sodium t-butoxide base. The mixture is purified by flash chromatography.

These methods enable the formation of the carbonyl linkage between the piperazine nitrogen and the pyrazolopyridine ring system.

Purification and Characterization

After synthesis, the compound is purified typically by column chromatography using solvents such as dichloromethane, methanol, or ethyl acetate mixtures. Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.

Analytical Method Data Example
MS (ESI) m/z 344 (M+H)+ for intermediate compounds
^1H NMR (CDCl3) Signals corresponding to tert-butyl groups, piperazine protons, and aromatic protons

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 BOC Protection Piperazine + BOC anhydride, 0 °C, CH2Cl2 60 Protects piperazine nitrogen
2 Alkylation 1-bromo-3-propanol, K2CO3, 95 °C, MeCN 80 Introduces hydroxypropyl substituent
3 Alkylation 1,2-dibromoethane, DIPEA, 30 °C, inert 36 Introduces bromoethyl substituent
4 Nucleophilic substitution 2,5-dichloropyrazine, K2CO3, 75 °C, DMSO 93 Coupling with pyrazine ring
5 Pd-catalyzed coupling Pd2(dba)3, sodium t-butoxide, 95 °C, dioxane 20 Arylation of piperazine

Research Findings and Considerations

  • The highest yields are observed in the nucleophilic substitution of 2,5-dichloropyrazine with tert-butyl piperazine-1-carboxylate, indicating a robust method for coupling the heterocyclic moiety.

  • Palladium-catalyzed coupling offers a route to arylated derivatives but with lower yields, suggesting optimization is needed for scale-up or industrial applications.

  • Protection of piperazine nitrogen with BOC is essential for selectivity and stability during subsequent reactions.

  • Alkylation steps require careful control of temperature and base to maximize substitution efficiency and minimize side reactions.

  • Purification by silica gel chromatography is standard, but solvent systems may vary depending on the intermediate polarity.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between activated pyrazolo-pyridine intermediates and tert-butyl piperazine derivatives. For example:
  • Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated pyrazolo-pyridine derivative (e.g., bromo or chloro) using a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) and a base (e.g., K₂CO₃) in solvents like 1,4-dioxane at 100–110°C for 12–16 hours .
  • Step 2 : Purify via silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate the product. Typical yields range from 42% to 88%, depending on reaction scale and catalyst efficiency .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation requires:
  • ¹H NMR : Key peaks include the tert-butyl singlet at δ 1.46 ppm and aromatic protons (pyrazolo-pyridine) at δ 7.0–8.5 ppm. Piperazine protons appear as multiplets near δ 3.0–3.6 ppm .
  • LCMS : Molecular ion peaks ([M+H]⁺) are observed at m/z values corresponding to the molecular formula (e.g., ~429–473 Da) .
  • HPLC : Purity is assessed using reverse-phase chromatography (e.g., C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd) to enhance coupling efficiency. For example, XPhos ligand improves yields in Suzuki-Miyaura reactions .
  • Solvent Systems : Replace 1,4-dioxane with toluene/ethanol mixtures to reduce toxicity while maintaining reactivity .
  • Temperature Control : Microwave-assisted synthesis at 100–140°C reduces reaction time (3–7 hours vs. 12–16 hours) .
  • Data-Driven Adjustment : Track impurities via HPLC and adjust silica gel chromatography gradients (e.g., 0–70% ethyl acetate in petroleum ether) to improve purity .

Q. What strategies address contradictory data in reaction yields or purity?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols across batches (e.g., reports 42% yield across 8 batches) .
  • Impurity Profiling : Use LCMS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time .
  • Base Selection : Compare K₂CO₃ vs. Na₂CO₃; K₂CO₃ in 1,4-dioxane minimizes side reactions in nucleophilic substitutions .

Q. How is the compound utilized in enzyme inhibition studies?

  • Methodological Answer :
  • Target Identification : The piperazine-pyrrolopyridine scaffold is used in designing inhibitors for enzymes like phosphoglycerate dehydrogenase (PHGDH) or prolyl hydroxylases (e.g., HIF-PH inhibitors) .
  • Structure-Activity Relationship (SAR) : Modify the pyrazolo-pyridine carbonyl group to enhance binding affinity. For example:
  • Replace tert-butyl with trifluoromethyl groups to improve metabolic stability .
  • Introduce halogen substituents (e.g., bromine) for steric effects .
  • Assay Design : Use fluorescence polarization assays to measure IC₅₀ values against target enzymes .

Q. What are the challenges in synthesizing derivatives for PROTAC development?

  • Methodological Answer :
  • Linker Design : Attach alkyl or polyethylene glycol (PEG) linkers to the piperazine nitrogen while retaining solubility. For example:
  • Use tert-butyl carbamate protection during coupling to prevent undesired side reactions .
  • Bifunctional Building Blocks : Combine with tetrazole or thiadiazole moieties via Ugi-azide condensation to enhance proteasome targeting .
  • Purification Challenges : Employ reverse-phase HPLC (acetonitrile/water + 0.1% TFA) to separate PROTAC intermediates with similar polarities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate

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